molecular formula C7H8N2O4 B177360 1,3-Dimethylorotic acid CAS No. 4116-38-5

1,3-Dimethylorotic acid

Cat. No. B177360
CAS RN: 4116-38-5
M. Wt: 184.15 g/mol
InChI Key: ZXDYFTWNWCMEOS-UHFFFAOYSA-N
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Description

1,3-Dimethylorotic acid is a heterocyclic organic compound . Its IUPAC name is 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid . The molecular weight is 184.15 and the molecular formula is C7H8N2O4 .


Synthesis Analysis

The synthesis of orotic acid derivatives has been studied for their effects on stem cell proliferation . N-arylhydrazone derivatives of orotic acid have been synthesized and their potential as stimulators of human mesenchymal stem cells has been evaluated .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted at the 1 and 3 positions with methyl groups .


Chemical Reactions Analysis

The decarboxylation of this compound has been studied as a model for the enzymatic decarboxylation catalyzed by orotidine-5’-phosphate decarboxylase . The decarboxylation of this compound in benzyl bromide produces 6-benzyl-1,3-dimethyluracil, indicating a carbon-6-centered nucleophilic intermediate in the reaction pathway .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.15 and a molecular formula of C7H8N2O4 . It has a boiling point of 308ºC at 760mmHg and a density of 1.472g/cm³ .

Scientific Research Applications

Mechanism of Decarboxylation

  • Trapping of the Reaction Intermediate : The decarboxylation of 1,3-Dimethylorotic acid has been studied to understand the nature of the reaction intermediate. It involved isolating 6-Benzyl-1,3-dimethyluracil when the decarboxylation was performed in benzyl bromide, indicating a carbon-6 centered nucleophilic intermediate in the reaction pathway (Nakanishi & Wu, 1998).

  • Role of N-1 in Decarboxylation : Another study revisited the decarboxylation of this compound, contrasting it with citrazinic acid (1-deazaorotic acid). It concluded that the positive charge development on adjacent N-1 is not as significant as previously proposed (Wu et al., 1997).

Accelerated Decarboxylation in Ionic Liquid

  • Solvent Effect of Ionic Liquids : The effect of ionic liquids on the decarboxylation of this compound was investigated. It was observed that the rate acceleration in these solvents could be due to the stabilization of zwitterionic intermediates by the charged groups in the ionic liquids (Wong & Wu, 2006).

Kinetic Isotope Effects and Mechanisms

  • 13C Kinetic Isotope Effects : A study determined the 13C kinetic isotope effects for the thermal decarboxylation of this compound. It compared these effects with theoretically predicted isotope effects, supporting the preference for an O-4 protonated decarboxylation mechanism (Singleton et al., 2000).

Experimental and Theoretical Studies

  • Thermochemical Study of Barbituric Acids : An experimental and computational thermochemical study on 1,3-dimethylbarbituric acid was reported, focusing on its structure-energy relationship and determining its standard molar enthalpy of formation (Roux et al., 2011).

  • Gas Phase Acid/Base Properties : A study combined experimental and theoretical approaches to examine the gas phase acidity and basicity of 1,3-dimethyluracil and its analogs, relevant to the mechanism of orotidine-5'-monophosphate decarboxylase (Gronert et al., 2000).

Applications in Synthesis and Characterization

  • Synthesis of Quaternary Ammonium Derivatives : The synthesis, molecular structure, and spectral properties of derivatives of 1,1-Dimethyl-1,3-propylenediamine, a related compound, were studied, indicating the utility of similar structures in synthesizing novel compounds (Kowalczyk, 2008).

Safety and Hazards

1,3-Dimethylorotic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, and to use appropriate personal protective equipment when handling this chemical .

Mechanism of Action

Target of Action

1,3-Dimethylorotic acid primarily targets the decarboxylation process . This compound is involved in the reaction pathway that leads to the production of 6-benzyl-1,3-dimethyluracil .

Mode of Action

The decarboxylation of this compound in benzyl bromide indicates a carbon-6-centered nucleophilic intermediate in the reaction pathway . This suggests that this compound interacts with its targets by participating in the decarboxylation process, leading to changes in the chemical structure of the compound.

Biochemical Pathways

This compound is involved in the decarboxylation process . It is also associated with the salvage pathway , which involves the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . The decarboxylation of this compound and related compounds is a key step in these biochemical pathways .

Pharmacokinetics

This includes the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The pharmacokinetics of a compound like this compound would likely be influenced by these factors.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the decarboxylation process and the salvage pathway . By participating in these biochemical pathways, this compound contributes to the synthesis of nucleotides, which are essential components of DNA and RNA .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, availability of co-substrates, dissolved oxygen concentration, and salt concentration can affect the biodegradation and overall effectiveness of the compound . Additionally, the presence of other molecules in the environment can also influence the action of this compound .

properties

IUPAC Name

1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYFTWNWCMEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407625
Record name 1,3-Dimethylorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4116-38-5
Record name 1,3-Dimethylorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,3-dimethylorotic acid chosen as a model for studying ODCase?

A: this compound and its analogues offer a simplified system for mimicking the decarboxylation reaction catalyzed by ODCase. [, , ] This is because the N1 and N3 positions of the pyrimidine ring in this compound are methylated. This methylation prevents interference from potential protonation events at these positions, allowing researchers to focus on the key catalytic steps involving the carboxyl group at position 6.

Q2: How do experimental 13C kinetic isotope effects contribute to our understanding of the decarboxylation mechanism?

A: A comprehensive analysis of 13C kinetic isotope effects for this compound decarboxylation supports a mechanism involving protonation at the O-4 position of the pyrimidine ring. [] This finding contrasts with the uncatalyzed reaction, where the isotope effect is significantly smaller, implying a potential difference between the enzyme-catalyzed and uncatalyzed mechanisms. []

Q3: What is the significance of studying the stability of the 6-carbanion in uracil analogues derived from this compound?

A: Determining the pKa values of the 6-CH groups in uracil analogues like N-methyl-2-pyridone and N-methyl-4-pyridone helps researchers understand the influence of electronic effects on carbanion stability. [] While no direct correlation was found between carbanion stability and decarboxylation rate, these studies provide valuable insights into the factors governing the reaction mechanism and contribute to building a more comprehensive understanding of ODCase catalysis. []

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